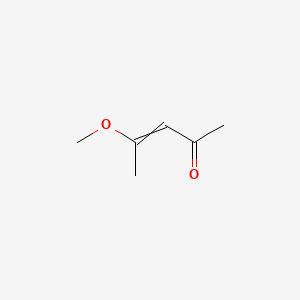

(Z)-4-methoxypent-3-en-2-one

Description

Contextualization of (Z)-4-Methoxypent-3-en-2-one within Methoxy-Substituted Enone Frameworks

In the context of an enone, a methoxy (B1213986) group at the β-position, as in this compound, increases the electron density of the carbon-carbon double bond. This can modulate the reactivity of the enone towards nucleophiles in Michael-type additions. Furthermore, the presence of the methoxy group can influence the stereochemical outcome of reactions at or near the enone functionality. The interplay of these electronic and steric factors makes methoxy-substituted enones versatile building blocks in organic synthesis. rsc.org

Significance of the Z-Configuration in Vinyl Ether and α,β-Unsaturated Ketone Systems

The stereochemistry of the double bond in enones and vinyl ethers has a profound impact on their physical properties and chemical reactivity. The Z-configuration in this compound fixes the relative orientation of the substituents, which in turn influences the molecule's conformation and steric environment.

In vinyl ethers, the Z-isomer is often of particular interest, especially in the synthesis of natural products where this specific stereochemistry is required. ucsb.edu The synthesis of Z-vinyl ethers can be challenging, and various stereoselective methods have been developed to achieve high Z/E ratios. ucsb.edu

For α,β-unsaturated ketones, the E- and Z-isomers can exhibit different reactivity profiles. The fixed (Z)-geometry of the π-system in cyclic enones, which can be considered as conformationally locked s-trans configured open-chain enones, has been shown to significantly reduce their electrophilicity compared to their acyclic E-isomer counterparts. rsc.org While this compound is acyclic, the principles of stereoelectronic control are still relevant. The arrangement of the substituents in the Z-isomer can influence the accessibility of the electrophilic β-carbon to incoming nucleophiles, potentially leading to different reaction rates and stereochemical outcomes compared to the corresponding E-isomer. nih.gov Furthermore, the photochemical E/Z isomerization of enones is a known process that can be influenced by catalysts. orientjchem.org

Historical Overview and Current Research Trajectories for the Chemical Compound and its Derivatives

Current research often focuses on the use of derivatives of 4-methoxypent-3-en-2-one (B1596122) as versatile intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds. Halogenated derivatives, such as 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (B1276936) and 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, have been utilized as building blocks for the synthesis of pyrimidines, pyrazoles, and dihydrofurans. la-press.orgthieme-connect.comresearchgate.netgoogle.com These reactions often proceed through a sequence of Michael addition and subsequent intramolecular cyclization or substitution reactions. thieme-connect.comresearchgate.netbohrium.com For example, the reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary amines can lead to the formation of highly functionalized pyrroles. researchgate.net The trifluoroacetylation of 2-methoxypropene (B42093) has also been used to generate 1,1,1-trifluoro-4-methoxypent-3-en-2-one (B15151802), which can be further functionalized. sorbonne-universite.fr These studies highlight a research trajectory focused on leveraging the reactivity of the enone and the potential for further transformations enabled by the methoxy group and other substituents.

Foundational Chemical Principles Governing Enone Reactivity

The reactivity of enones is dominated by their conjugated system, which gives rise to two electrophilic sites: the carbonyl carbon and the β-carbon. This dual electrophilicity allows enones to undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. libretexts.orgwikipedia.org

The Michael addition is a cornerstone of enone chemistry, involving the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. wikipedia.org This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The regioselectivity of nucleophilic attack (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile. "Soft" nucleophiles, such as enolates, Gilman reagents (organocuprates), thiols, and amines, generally favor 1,4-addition, while "hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.com

The stereochemistry of Michael additions can be complex, with the potential to create new stereocenters. libretexts.org The reaction can proceed through different transition states, and the stereochemical outcome is influenced by factors such as the structure of the enone, the nucleophile, the solvent, and the presence of catalysts. acs.org For acyclic enones, the stereochemical course of the Michael addition is a subject of significant research. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-methoxypent-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h4H,1-3H3 |

InChI Key |

CDWAKLKSWYVUSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 4 Methoxypent 3 En 2 One and Analogous Enones

Direct and Stereoselective Synthesis of (Z)-4-Methoxypent-3-en-2-one

The geometric configuration of the double bond in 4-methoxypent-3-en-2-one (B1596122) is critical for its reactivity and subsequent application in synthesis. The (Z)-isomer, in particular, is a valuable precursor, necessitating the development of synthetic routes that can produce it with high stereoselectivity.

Development of Highly Regioselective and Stereoselective Protocols

The synthesis of this compound often involves the reaction of a suitable acetyl precursor with a methylating agent. The challenge lies in controlling the regioselectivity and, more importantly, the stereoselectivity to favor the (Z)-isomer over the (E)-isomer. Research has focused on optimizing reaction conditions and reagent selection to achieve this control. While specific high-yield stereoselective protocols for the parent this compound are not extensively detailed in the provided results, the synthesis of its trifluoromethyl analog provides insight. For instance, the trifluoroacetylation of 2-methoxypropene (B42093) yields 1,1,1-trifluoro-4-methoxypent-3-en-2-one (B15151802), a process where stereoselectivity can be a key consideration. sorbonne-universite.fr

Synthesis of Halogenated and Fluorinated Derivatives of 4-Methoxypent-3-en-2-one

Halogenated and fluorinated enones are of significant interest due to the unique chemical properties imparted by the halogen atoms, often enhancing their utility as synthetic intermediates.

Preparation of 1,1,1-Trihalo-4-methoxypent-3-en-2-ones (e.g., trifluoro, trichloro derivatives)

The synthesis of 1,1,1-trihalo-4-methoxypent-3-en-2-ones is a key step toward a variety of complex heterocyclic compounds. A common method involves the Claisen-type condensation of appropriate starting materials. researchgate.net For instance, 1,1,1-trifluoro-4-methoxypent-3-en-2-one can be prepared via the trifluoroacetylation of 2-methoxypropene. sorbonne-universite.fr This precursor is valuable for producing other functionalized molecules. researchgate.netgoogle.com Similarly, the trichloro-derivative, 1,1,1-trichloro-4-methoxypent-3-en-2-one, is also a versatile building block in organic synthesis. la-press.orgresearchgate.net

Functionalization via Allylic Bromination Strategies (e.g., 5-bromo derivatives)

Allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones provides a direct route to 5-bromo derivatives, which are highly useful synthons. A series of 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones have been synthesized in good yields (70-95%) through the regiospecific allylic bromination of the parent enones with bromine, followed by the addition of pyridine. researchgate.net These brominated compounds, such as 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (B1276936) and its trichloro-analog, have proven to be valuable precursors for a wide range of heterocyclic compounds. sorbonne-universite.frresearchgate.netla-press.orgresearchgate.netthieme-connect.comacs.orgacs.orgla-press.orgthieme-connect.dethieme-connect.comgoogle.com

The reactivity of these 5-bromo derivatives is well-documented. For example, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one reacts with primary aliphatic amines to selectively produce 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or highly functionalized β-enaminones, depending on the reaction conditions. thieme-connect.dethieme-connect.com

Multi-component Reaction Approaches for Structurally Complex Analogs

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules from simple precursors in a single step, adhering to the principles of green chemistry by improving atom economy and reducing waste. frontiersin.orgjppres.com The halogenated derivatives of 4-methoxypent-3-en-2-one are excellent substrates for such reactions.

For instance, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been utilized in a three-component, one-pot protocol to synthesize N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes with high chemo- and regioselectivity, achieving yields of up to 96%. acs.orgacs.org This demonstrates the power of MCRs to rapidly generate diverse and complex molecular scaffolds from a single, functionalized enone precursor.

Another example involves a three-component condensation for the synthesis of 3-acyl-4-aryl-2-(trifluoromethyl)-2-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-ones, which is the first application of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones in such a protocol. ufsm.br These reactions highlight the synthetic versatility of this compound and its derivatives in building structurally complex and potentially bioactive molecules.

Data Tables

Table 1: Synthesis of 5-Bromo- and 5,5-Dibromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones researchgate.net

| Product | Starting Enone | Yield (%) |

| 5-Bromo-4-methoxy-1,1,1-trichloro-3-penten-2-one | 4-Methoxy-1,1,1-trichloro-3-penten-2-one | 70-95 |

| 5,5-Dibromo-4-methoxy-1,1,1-trichloro-3-penten-2-one | 4-Methoxy-1,1,1-trichloro-3-penten-2-one | 70-95 |

| 5-Bromo-1,1,1-trifluoro-4-methoxy-3-penten-2-one | 1,1,1-Trifluoro-4-methoxy-3-penten-2-one | 70-95 |

| 5,5-Dibromo-1,1,1-trifluoro-4-methoxy-3-penten-2-one | 1,1,1-Trifluoro-4-methoxy-3-penten-2-one | 70-95 |

Table 2: Three-Component Synthesis of N-Pyrrolyl(furanyl)-piperazines, 1,4-Diazepanes, and 1,4-Diazocanes acs.orgacs.org

| Starting Enone | Diamine | Third Component | Product Class | Yield (%) |

| 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | Various Diamines | Not Specified | N-Pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, 1,4-diazocanes | up to 96 |

Precursor Chemistry and Synthetic Accessibility of Key Enone Building Blocks

The foundation for synthesizing complex enones lies in the efficient preparation of their precursors. The reactivity and structural features of these building blocks dictate the feasibility and outcome of subsequent transformations.

The synthesis of alkynyl halides is a critical step for accessing a variety of molecular architectures. While various methods exist, some approaches utilize precursors like trichloroethylene (B50587). For instance, treating trichloroethylene with a sodium alkoxide followed by n-BuLi can promote elimination and lithiation, enabling subsequent reactions to form alkynyl ethers. ucl.ac.uk This highlights a pathway where chlorinated alkenes serve as precursors to alkynyl systems.

In a different context, the direct use of alkynyl chlorides, such as phenylalkynyl chloride, has been noted in reactions with enolizable ketones, leading to α-alkynylated products. acs.org The synthesis of (Z)-alkenyl chlorides specifically has also been an area of research, underscoring the importance of stereocontrol in these precursor molecules. acs.org The reactivity of these halides is central to their utility; for example, their application in palladium-catalyzed C-H alkynylation of electron-rich heterocycles demonstrates their value in creating complex molecular scaffolds under mild conditions. acs.org

Table 1: Selected Synthetic Approaches for Related Alkynyl and Alkenyl Halides

| Precursor/Substrate | Reagents | Product Type | Reference |

|---|---|---|---|

| Trichloroethylene | 1. Sodium alkoxide2. n-BuLi | Lithiated acetylide (precursor to alkynyl ethers) | ucl.ac.uk |

| Enolizable Ketones | Phenylalkynyl chloride | α-Alkynylated Ketone | acs.org |

This table is interactive. Click on the headers to sort.

β-Alkoxyvinyl trihalomethyl ketones are highly valuable and versatile building blocks in organic synthesis, particularly for constructing heterocyclic compounds. wiley.comresearchgate.net A primary and effective method for their synthesis involves the acylation of enol ethers with trihaloacetic anhydride (B1165640) or trihaloacetyl chloride. researchgate.netscielo.br This reaction is often conducted in the presence of a base like pyridine. researchgate.net The starting enol ethers can be readily available or generated in situ from the corresponding dimethyl acetals. researchgate.net

These ketones, with the general formula X₃C-C(O)-CH=C(R)-OR¹, are pivotal intermediates. nih.gov For example, 1,1,1-trihalo-4-alkoxy-3-alken-2-ones are common precursors prepared from the reaction between an enol ether and an agent like trichloroacetyl chloride. scielo.br The subsequent reactivity of these enones is extensive; they are used in cyclocondensation, alkylation, and cycloaddition reactions. thieme-connect.com Specifically, brominated derivatives such as 5-bromo- and 5,5-dibromo-1,1,1-trihalo-4-methoxypent-3-en-2-ones have proven to be exceptionally useful synthons for creating heterocyclic systems bearing a trihalomethyl group. thieme-connect.comgoogle.com Their utility has been demonstrated in the synthesis of pyrazoles, pyrimidines, isoxazoles, and other complex structures. wiley.comresearchgate.netsorbonne-universite.fr

Table 2: Synthesis of β-Alkoxyvinyl Trihalomethyl Ketones from Enol Ethers

| Enol Ether/Acetal Precursor | Acylating Agent | Resulting Ketone Structure | Reference(s) |

|---|---|---|---|

| General Enol Ethers | Trichloroacetyl chloride / Pyridine | 4-Alkoxyvinyl trichloromethyl ketones | researchgate.net |

| General Enol Ethers | Trifluoroacetic anhydride or Trichloroacetyl chloride | 1,1,1-Trihalo-4-alkoxy-3-alken-2-ones | scielo.br |

This table is interactive. Click on the headers to sort.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-1,1,1-trihalo-4-methoxypent-3-en-2-one |

| 5,5-Dibromo-1,1,1-trihalo-4-methoxypent-3-en-2-one |

| 1,1,1-Trihalo-4-alkoxy-3-alken-2-one |

| 1,1,1-Trifluoro-4-methoxypent-3-en-2-one |

| β-Alkoxyvinyl trihalomethyl ketone |

| Phenylalkynyl chloride |

| Trichloroethylene |

| n-Butyllithium (n-BuLi) |

| Pyridine |

| Trichloroacetyl chloride |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Z 4 Methoxypent 3 En 2 One Systems

Nucleophilic Vinylic Substitution Reactions on the Enone Moiety

The enone system of (Z)-4-methoxypent-3-en-2-one is susceptible to nucleophilic attack, leading to substitution at the vinylic carbon. This reactivity is fundamental to its utility as a building block in organic synthesis. sioc-journal.cn

Reactivity with Primary Aliphatic Amines and Aminoalcohols

The interaction of halogenated derivatives of 4-methoxypent-3-en-2-one (B1596122) with primary aliphatic amines and aminoalcohols has been systematically studied. Specifically, the reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (B1276936) with primary aliphatic amines demonstrates high selectivity. researchgate.netresearchgate.net Depending on the reaction conditions and the amount of amine used, this reaction can selectively yield either 1-alkyl-4-aminoalkyl-2-trifluoromethyl-1H-pyrroles or highly functionalized β-enaminones. researchgate.netresearchgate.net For instance, the reaction has produced a series of 13 different 1-alkyl-4-aminoalkyl-2-trifluoromethyl-1H-pyrroles with yields up to 90%, and 6 examples of β-enaminones with yields reaching 78%. researchgate.net

The versatility of this reaction is further highlighted by the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes through a catalyst-free, three-component one-pot method involving 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. researchgate.netacs.org This approach has resulted in 23 examples with high chemo- and regioselectivity, achieving yields of up to 96%. researchgate.net

Similarly, reactions with aminoalcohols have been explored. For example, a chemoselective approach has been developed for the synthesis of 4-(bromo/chloro)methyl-2-methylsulfanyl-6-trihalomethyl pyrimidines, which then undergo nucleophilic substitution with aminoalcohols to form choline (B1196258) derivatives containing a pyrimidine (B1678525) ring. researchgate.net The reaction of fluorinated 1,3-diketonates or 1,1,1-trifluoro-4-methoxypent-3-en-2-one (B15151802) with propargylamine (B41283) has been used to produce fluorinated 1,3-enaminones. researchgate.net

Table 1: Products from the reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines.

| Product Type | Number of Examples | Maximum Yield (%) |

|---|---|---|

| 1-Alkyl-4-aminoalkyl-2-trifluoromethyl-1H-pyrroles | 13 | 90 |

| β-Enaminones | 6 | 78 |

Investigations into Zwitterionic Intermediates and Prototropism in Reaction Mechanisms

The formation of zwitterionic intermediates is a key consideration in understanding the mechanisms of cycloaddition reactions involving enone systems. While not always directly observed, their presence is often inferred from the reaction products and supported by computational studies. mdpi.com The stability of these intermediates can be influenced by factors such as the presence of electron-withdrawing groups, like trifluoromethyl (CF3) groups, and the polarity of the reaction medium. mdpi.com

In the context of [3+2] cycloaddition reactions, the mechanism can proceed in a stepwise manner involving a zwitterionic intermediate. mdpi.commdpi.com For example, the reaction of pyridinium (B92312) ylides with ketonitriles can proceed through a zwitterionic intermediate, which then undergoes cyclization. researchgate.net The nature of the substituents and the reaction conditions can influence whether the reaction proceeds through a concerted or a stepwise zwitterionic pathway. mdpi.comresearchgate.net DFT calculations are often employed to explore these reaction pathways and determine the likelihood of zwitterionic intermediates. mdpi.commdpi.comrsc.org In some cases, even when polar interactions and stabilizing groups are present, a one-step mechanism may be favored. mdpi.com

Prototropism, the migration of a proton, is another important mechanistic feature. In reactions leading to heterocyclic systems, proton transfer steps are often crucial in the final stages of ring formation and aromatization.

Cycloaddition and Cyclocondensation Reactions Leading to Heterocyclic Frameworks

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds through cycloaddition and cyclocondensation reactions.

[3+3]-Type Cyclocondensation with Diverse Nucleophiles (e.g., 2-methylisothiourea sulfate)

The [3+3] cyclocondensation reaction is a powerful strategy for constructing six-membered heterocyclic rings. 4-Alkoxyvinyl trihalomethyl ketones, including derivatives of 4-methoxypent-3-en-2-one, serve as effective three-carbon (CCC) building blocks in these reactions. researchgate.net

A notable example is the reaction with 2-methylisothiourea sulfate (B86663), a dinucleophile. The cyclocondensation of 5-bromo-1,1,1-trihalo-4-methoxypent-3-en-2-ones with 2-methylisothiourea sulfate yields 4-(bromomethyl)-2-(methylsulfanyl)-6-(trihalomethyl)pyrimidines with high chemoselectivity. researchgate.net However, attempts to use an O-alkylated pyrimidine containing a β-enaminone moiety in a subsequent [3+3] cyclocondensation with 2-methylisothiourea sulfate resulted in low yields (8-10%). acs.orgacs.org In contrast, a related system involving the reaction of 1,1,1-trifluoro-4-methoxy-5-(4-alkyl/aryl-1H-1,2,3-triazol-1-yl)-pent-3-en-2-one with 2-methylisothiourea sulfate successfully produced a series of 4-(1H-1,2,3-triazol-1-yl)-methyl-6-trifluoromethyl pyrimidines in good yields (72-79%). grafiati.com

Strategies for Pyrrole (B145914) Ring Formation via Heterocyclization

The synthesis of pyrrole rings from derivatives of 4-methoxypent-3-en-2-one is a well-established and efficient process. researchgate.netacs.org A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles involves the heterocyclization of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with a wide range of primary amines. acs.org This method is advantageous due to its simplicity, mild reaction conditions, and high yields (up to 98%). researchgate.netacs.org

The reaction proceeds in two stages: an initial addition of a primary or secondary amine to the C-4 position of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one to form a 4-amino-5-bromo-1,1,1-trifluoropent-3-en-2-one intermediate. grafiati.com This is followed by a nucleophilic substitution of the bromine atom by another primary amine, leading to an intramolecular cyclocondensation to form the pyrrole ring, with yields ranging from 50% to 98%. grafiati.com

Routes to Pyrimidine Derivatives from Enones

As previously mentioned, derivatives of 4-methoxypent-3-en-2-one are excellent precursors for pyrimidine synthesis. The direct cyclocondensation of 5-bromo-1,1,1-trihalo-4-methoxypent-3-en-2-ones with 2-methylisothiourea sulfate provides a regioselective route to 4-(bromomethyl)-2-(methylsulfanyl)-6-(trihalomethyl)pyrimidines. researchgate.net

Furthermore, a stepwise approach can be employed. For instance, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one can be converted to 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one. This azide (B81097) can then undergo a [3+2] cycloaddition with terminal alkynes to form 1,1,1-trifluoro-4-methoxy-5-(4-alkyl/aryl-1H-1,2,3-triazol-1-yl)-pent-3-en-2-ones. grafiati.com These intermediates can then be cyclocondensed with 2-methylisothiourea sulfate to afford 4-(1H-1,2,3-triazol-1-yl)-methyl-6-trifluoromethyl pyrimidines. grafiati.com While a linear strategy involving the cyclocondensation of an O-alkylated pyrimidin-2(1H)-one with 2-methylisothiourea sulfate proved to be low-yielding, a convergent approach based on the direct alkylation of pyrimidinones (B12756618) with 4-(iodomethyl)pyrimidines was successful, providing the desired products in high yields (70-98%). researchgate.netacs.orgacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one |

| 1-alkyl-4-aminoalkyl-2-trifluoromethyl-1H-pyrroles |

| β-enaminones |

| N-pyrrolyl(furanyl)-piperazines |

| 1,4-diazepanes |

| 1,4-diazocanes |

| 4-(bromo/chloro)methyl-2-methylsulfanyl-6-trihalomethyl pyrimidines |

| propargylamine |

| 1,3-enaminones |

| 2-methylisothiourea sulfate |

| 4-(bromomethyl)-2-(methylsulfanyl)-6-(trihalomethyl)pyrimidines |

| 1,1,1-trifluoro-4-methoxy-5-(4-alkyl/aryl-1H-1,2,3-triazol-1-yl)-pent-3-en-2-one |

| 4-(1H-1,2,3-triazol-1-yl)-methyl-6-trifluoromethyl pyrimidines |

| 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles |

| 4-amino-5-bromo-1,1,1-trifluoropent-3-en-2-one |

| 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one |

| 4-(iodomethyl)pyrimidines |

Formation of Triazole and Triazolopyrimidine Systems

The versatile enone scaffold of this compound and its analogs serves as a valuable precursor for the synthesis of nitrogen-containing heterocycles, including triazoles and triazolopyrimidines. The reaction of β-alkoxyvinyl trichloromethyl ketones with 3-amino-1H-1,2,4-triazole demonstrates the influence of reaction conditions on the final product. scielo.brla-press.org Under acidic conditions, the reaction exclusively yields 7-(trichloromethyl)- Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. scielo.brla-press.org In contrast, basic conditions lead to the formation of Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-5/7(1H)-ones, which involves the elimination of the trichloromethyl group. scielo.brla-press.org The regioselectivity of this reaction under basic conditions is significantly influenced by the substituents present on the enone starting material. scielo.brla-press.org

A similar reactivity pattern is observed with β-enamino diketones, which react with 3-amino-1H-1,2,4-triazoles to exclusively form 6-substituted 5-(trifluoromethyl) Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines in high yields. researchgate.net The regioselectivity remains consistent regardless of the substituents on the starting ketone or the aminoazole. researchgate.net

Furthermore, a [3+2] cycloaddition reaction of a close analog, 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one, with terminal alkynes has been utilized to synthesize a novel series of 1,1,1-trifluoro-4-methoxy-5-(4-alkyl/aryl-1H-1,2,3-triazol-1-yl)-pent-3-en-2-ones. grafiati.com This reaction proceeds in good yields, ranging from 74-90%. grafiati.com

Alkylation and Functionalization of the Enone Scaffold

N-Alkylation and O-Alkylation Selectivity in Pyrimidinone Derivatization

The alkylation of pyrimidinones presents a challenge in controlling the selectivity between N-alkylation and O-alkylation. The outcome of the direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl or allyl halides is a mixture of N- and O-alkylated products, with the ratio being dependent on the specific substrate. nih.govacs.orgmasterorganicchemistry.com

However, the use of more complex alkylating agents, such as the brominated enone 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, demonstrates remarkable selectivity. nih.govacs.orgmasterorganicchemistry.com In this case, only the N-alkylated pyrimidine is observed. nih.govacs.orgmasterorganicchemistry.com This selectivity has inspired further studies into the use of brominated enones as selective alkylating agents for various nucleophiles. nih.govacs.orgmasterorganicchemistry.com

In a different approach, the O-alkylation of pyrimidin-2(1H)-one can be achieved with high selectivity using 4-(halomethyl)pyrimidines as the alkylating agents. acs.org This method provides a significant improvement in both reaction time and yield compared to linear strategies. acs.org The nature of the halogen (chloro, bromo, or iodo) on the alkylating agent does not affect the chemoselectivity, consistently yielding the O-alkylated product. youtube.com

Below is a data table summarizing the selectivity in pyrimidinone alkylation:

Table 1: Selectivity in the Alkylation of Pyrimidinones| Alkylating Agent | Nucleophile | Product(s) | Selectivity | Reference |

|---|---|---|---|---|

| Alkyl/Allyl Halides | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Mixture of N- and O-alkylated products | Low | nih.govacs.orgmasterorganicchemistry.com |

| 5-Bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | N-alkylated pyrimidine | High (N-selective) | nih.govacs.orgmasterorganicchemistry.com |

| 4-(Halomethyl)pyrimidines | Pyrimidin-2(1H)-one | O-alkylated pyrimidine | High (O-selective) | acs.org |

Reactivity of Brominated Enones as Resourceful Alkylating Agents for Nucleophiles (e.g., vinylic amines, pyrazoles)

Brominated enones, such as 5-bromo-4-methoxypent-3-en-2-one derivatives, are versatile alkylating agents for a range of nucleophiles. The reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines is highly selective, leading to the synthesis of either 1-alkyl-4-aminoalkyl-2-trifluoromethyl-1H-pyrroles or highly functionalized β-enaminones. researchgate.net The outcome is controlled by the amount of amine used and the reaction conditions. researchgate.net Enamines, which are a class of vinylic amines, can be alkylated by alkyl halides in an SN2 reaction where the enamine's alpha-carbon acts as the nucleophile. masterorganicchemistry.com

The reaction of 5-bromo enones with pyrazoles can lead to unexpected products. Instead of the anticipated nucleophilic substitution of the bromine atom, a 1,4-conjugated addition at the β-carbon of the enone occurs, yielding N,O-aminal derivatives. nih.gov This reaction also produces the 1,3-regioisomer of the pyrazole. nih.gov In contrast, the reaction of pyrazoles with 5-bromo enaminones results in the exclusive formation of N-alkylated pyrazoles with high regioselectivity and in good yields via nucleophilic substitution of the bromine. nih.gov

O,N-Exchange Reactions and their Synthetic Utility

O,N-exchange reactions of 4-alkoxy-enones provide a valuable route for the synthesis of various heterocyclic compounds. For instance, 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one (B2668592) undergoes an O,N-exchange reaction with S,S-dimethyl- and S-methyl-S-phenyl-sulfoximides to produce new 4-alkoxy-4-substituted-sulfoximido-1,1,1-trifluorobut-3-en-2-ones. scielo.br These resulting sulfoximido enones are then utilized as precursors for the synthesis of trifluoromethylated S,S-dimethylsulfoximido-substituted pyrazoles, isoxazoles, and pyrimidines. scielo.br The reaction of the sulfoximido enone with dinucleophiles like hydrazines, hydroxylamine (B1172632) hydrochloride, and acetylguanidine proceeds in good yields. scielo.br

The following table presents the products obtained from the O,N-exchange reaction and subsequent cyclizations:

Table 2: Synthesis of Heterocycles via O,N-Exchange Reactions| Starting Enone | Reagent 1 | Intermediate | Reagent 2 | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | S,S-Dimethylsulfoximide | 4-Ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one | Hydrazines | Trifluoromethylated S,S-dimethylsulfoximido-substituted pyrazoles | 55-89 | scielo.br |

| 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | S,S-Dimethylsulfoximide | 4-Ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one | Hydroxylamine hydrochloride | Trifluoromethylated S,S-dimethylsulfoximido-substituted isoxazoles | 55-89 | scielo.br |

| 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | S,S-Dimethylsulfoximide | 4-Ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one | Acetylguanidine | Trifluoromethylated S,S-dimethylsulfoximido-substituted pyrimidines | 55-89 | scielo.br |

Influence of Halogenation and Other Substituents on Reaction Kinetics, Thermodynamics, and Regioselectivity

The reactivity of enones is significantly influenced by the presence of halogens and other substituents. Halogenation at the α-position of a ketone generally increases the acidity of the remaining α-hydrogens due to the electron-withdrawing inductive effect of the halogen. nih.gov This can lead to multiple halogenations, especially under basic conditions. nih.govrsc.org To achieve monohalogenation, acidic conditions are typically employed. rsc.org The rate of acid-catalyzed halogenation is dependent on the formation of the enol intermediate and is independent of the halogen concentration. ucsb.edu

Substituents on the enone scaffold also play a crucial role in directing the regioselectivity of addition reactions. In electrophilic aromatic substitution, electron-donating groups activate the ring and are ortho/para-directing, while electron-withdrawing groups are deactivating and meta-directing. libretexts.orgnumberanalytics.com Halogens are an exception, being deactivating yet ortho/para-directing. ingentaconnect.com In the context of enones, the position of methyl group substitution can greatly affect the relaxation rate from the excited state and the branching ratios to products in photochemical reactions. libretexts.org

Computational studies on the conjugate addition of thiols to α,β-unsaturated ketones have shown that substituents affect the reaction's exothermicity. ucsb.eduresearchgate.net The presence of an α-methyl, β-methyl, or β-phenyl group makes the reaction less exothermic because these substituents stabilize the reactant enone more than they stabilize the product. ucsb.eduresearchgate.net The primary factor controlling the relative activation energies in the gas phase is the loss of this reactant stabilization, not steric hindrance. ucsb.eduresearchgate.net These substituent effects are even more pronounced in solution. ucsb.eduresearchgate.net

The regioselectivity of reductions of β-substituted α,β-unsaturated ketones is also influenced by the nature of the substituent. acs.org Linear free energy relationships have been established between the rate constants of reduction and Hammett substituent constants, confirming that these systems are good models for studying substituent effects on the reactivity of ethylenic systems. acs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-1H-1,2,4-triazole |

| 7-(trichloromethyl)- Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine |

| Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-5(1H)-one |

| Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7(1H)-one |

| 5-(trifluoromethyl) Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine |

| 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one |

| 1,1,1-trifluoro-4-methoxy-5-(4-alkyl/aryl-1H-1,2,3-triazol-1-yl)-pent-3-en-2-one |

| 4-(trifluoromethyl)pyrimidin-2(1H)-one |

| 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one |

| 4-(halomethyl)pyrimidine |

| 1-alkyl-4-aminoalkyl-2-trifluoromethyl-1H-pyrrole |

| 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one |

| S,S-dimethylsulfoximide |

| S-methyl-S-phenyl-sulfoximide |

| 4-alkoxy-4-substituted-sulfoximido-1,1,1-trifluorobut-3-en-2-one |

| hydroxylamine hydrochloride |

Applications of Z 4 Methoxypent 3 En 2 One in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The reactivity of (Z)-4-methoxypent-3-en-2-one makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science.

Chemoselective Synthesis of Substituted 1H-Pyrroles

This compound and its derivatives are valuable starting materials for the synthesis of substituted 1H-pyrroles. A notable example involves the reaction of its bromo- and trifluoromethyl-substituted analogue, 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-one, with primary amines. researchgate.netacs.org This reaction proceeds with high chemoselectivity to afford 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles in yields of up to 98%. researchgate.netacs.org The process is advantageous due to its use of readily available starting materials, mild reaction conditions, and environmental friendliness. researchgate.netacs.org

Another approach to pyrrole (B145914) synthesis involves the aza-Wittig cyclization of aminophosphoranes derived from 5-azido-4-alkoxy(amino)-1,1,1-trifluoro-pent-3-en-2-ones. acs.org This method provides a simple and regiospecific route to 4-alkoxy(amino)-2-trifluoromethyl pyrroles. acs.org The stability of pyrroles is often a concern, especially those with electron-donating substituents; however, these methods provide strategic access to these valuable compounds. acs.org

| Starting Material | Reagent | Product | Yield |

| 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-one | Primary Amines | 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles | Up to 98% |

| 5-azido-4-alkoxy(amino)-1,1,1-trifluoro-pent-3-en-2-ones | Aminophosphoranes | 4-alkoxy(amino)-2-trifluoromethyl pyrroles | Good yields |

Modular Synthesis of Pyrimidine (B1678525) and Dihydropyrimidine (B8664642) Derivatives

The enone functionality of this compound and its analogues allows for their use in the construction of pyrimidine and dihydropyrimidine rings through [3+3] cyclocondensation reactions. researchgate.netsemanticscholar.org These reactions typically involve the condensation of the enone with urea (B33335) or its derivatives. While these reactions can require harsh conditions, the use of ultrasound irradiation has been shown to be an efficient alternative. semanticscholar.org

For instance, the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea in the presence of hydrochloric acid yields 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones. acs.org The N1-alkylation of pyrimidinones (B12756618) is a key method for functionalization, leading to compounds with a range of biological activities. psu.edu

Access to Fused Heterocyclic Systems (e.g., Triazolo[1,5-a]pyrimidines)

The versatility of this compound extends to the synthesis of fused heterocyclic systems, such as researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidines. These compounds are of significant interest due to their structural similarity to purines, making them valuable in drug design. nih.gov

The synthesis of these fused systems is often achieved through the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds like this compound derivatives. nih.gov For example, the reaction of 4-alkoxy-1,1,1-trichloroalk-3-en-2-ones with 3-amino-1H-1,2,4-triazoles can be controlled to produce either 7-(trichloromethyl)- researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidines under acidic conditions or researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidin-5/7(1H)-ones under basic conditions, with yields up to 86%. researchgate.net This demonstrates the high degree of selectivity that can be achieved by tuning the reaction conditions.

| Enone Reactant | Reagent | Conditions | Product | Yield |

| 4-alkoxy-1,1,1-trichloroalk-3-en-2-ones | 3-amino-1H-1,2,4-triazoles | Acidic | 7-(trichloromethyl)- researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidines | Up to 86% |

| 4-alkoxy-1,1,1-trichloroalk-3-en-2-ones | 3-amino-1H-1,2,4-triazoles | Basic | researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidin-5/7(1H)-ones | Up to 86% |

Formation of Polyheterocyclic and Spirocyclic Compounds

The reactivity of this compound and its derivatives also allows for the construction of more complex polyheterocyclic and spirocyclic frameworks. Spiro compounds, characterized by two rings linked by a single atom, are present in numerous natural products and exhibit a wide range of biological activities. mdpi.com

The synthesis of spiro compounds can be challenging due to their three-dimensional complexity. mdpi.com However, multicomponent domino reactions provide an efficient pathway. For example, a microwave-assisted Knoevenagel/Michael/cyclization reaction using an ionic liquid as a catalyst has been developed for the synthesis of spiro compounds from starting materials like isatin, malononitrile, and barbituric acid, achieving good yields. mdpi.com

Utilization as a Versatile C6-Building Block or Specific Functionalized Synthon in Complex Molecule Synthesis

Beyond its role in forming heterocyclic rings, this compound serves as a versatile C6-building block. Its carbon skeleton and functional groups can be strategically incorporated into larger, more complex molecules. The IUPAC name for this compound is this compound, highlighting the cis configuration of the double bond which is crucial for its reactivity. vulcanchem.com

Regioselective and Chemoselective Transformations for Selective Derivatization of Enone Adducts

The enone structure of this compound allows for a variety of regioselective and chemoselective transformations. Nucleophilic attack can be directed to either the carbonyl carbon or the β-carbon of the double bond, depending on the nature of the nucleophile and the reaction conditions. This selectivity is critical for the controlled derivatization of adducts formed from the initial reaction of the enone.

For instance, in the synthesis of pyrazoles, the regioselectivity of the cyclocondensation reaction of β-enamino diketones with hydrazines is a key consideration. The ability to control where the nucleophile attacks allows for the specific synthesis of desired isomers.

Development of Novel Synthetic Sequences and Telescoped Protocols

The strategic application of this compound in developing streamlined synthetic methodologies, such as novel synthetic sequences and telescoped or one-pot protocols, is an area of growing interest in advanced organic synthesis. These approaches are highly valued for their efficiency, reduced waste generation, and cost-effectiveness by minimizing intermediate isolation and purification steps. While the broader class of β-methoxy-α,β-unsaturated ketones has seen extensive use, the specific applications of the (Z)-isomer of 4-methoxypent-3-en-2-one (B1596122) are more specialized.

Research has primarily explored the utility of derivatives of 4-methoxypent-3-en-2-one, particularly halogenated analogs, in complex, multi-step reactions conducted in a single reaction vessel. For instance, the trifluoromethyl derivative, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (B1276936), has proven to be a versatile building block in catalyst-free, three-component, one-pot syntheses to produce a variety of heterocyclic structures. These reactions, which form multiple bonds and stereocenters in a single operation, highlight the potential for developing highly efficient synthetic routes. One notable example is the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, which have been achieved in high yields through a telescoped protocol.

While direct, detailed examples of telescoped protocols focusing exclusively on the non-halogenated this compound are less prevalent in the surveyed literature, the principles demonstrated with its derivatives are informative. These studies underscore the latent potential of the enone core structure to participate in sequential reactions. The reactivity of the electrophilic double bond and the ketone functionality, along with the potential of the methoxy (B1213986) group to act as a leaving group, provides multiple reaction sites that can be exploited in a programmed sequence.

A hypothetical telescoped protocol involving this compound could, for example, involve an initial Michael addition of a nucleophile to the β-position, followed by an intramolecular condensation or cyclization, all within a single pot. The successful development of such protocols hinges on the careful selection of reaction conditions (catalyst, solvent, temperature) to orchestrate the desired sequence of events and prevent undesired side reactions.

The data from studies on related compounds suggests that these one-pot syntheses can be highly effective. For instance, the three-component synthesis of various heterocyclic compounds using a derivative of this compound has reported yields of up to 96%. This level of efficiency demonstrates the power of telescoped protocols in modern organic synthesis.

The table below summarizes representative data from telescoped reactions involving a key derivative of this compound, illustrating the typical outcomes of such advanced synthetic strategies.

| Derivative | Reagents | Product Class | Yield (%) | Reference |

| 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | Diamines, Aldehydes | N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, 1,4-diazocanes | up to 96 |

Further research is warranted to explore and document specific telescoped and one-pot reactions that utilize the parent this compound, thereby expanding its documented applications in advanced organic synthesis.

Theoretical and Computational Chemistry Approaches to Z 4 Methoxypent 3 En 2 One Systems

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics of Isomers

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and the relative stabilities of different isomers.

For a system like 4-methoxypent-3-en-2-one (B1596122), a primary focus of quantum chemical calculations would be to determine the relative stability of its (Z) and (E) geometric isomers. This involves optimizing the geometry of each isomer to find its minimum energy structure and then calculating its total electronic energy. The isomer with the lower energy is predicted to be the more stable. Thermodynamic properties, such as the standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)), can also be computed to provide a quantitative measure of stability.

Table 1: Calculated Gas-Phase Enthalpies of Formation for Methoxy-Indanone Isomers This table illustrates the type of energetic data obtained from quantum chemical calculations for analogous methoxy-substituted ketones.

| Compound | Computational Method | Calculated ΔfH°m(g) (kJ·mol⁻¹) |

| 4-Methoxy-indanone | G3(MP2)//B3LYP | -219.1 ± 3.3 mdpi.com |

| 5-Methoxy-indanone | G3(MP2)//B3LYP | -220.3 ± 3.3 mdpi.com |

Data sourced from a study on substituted indanones, demonstrating the application of computational methods to determine energetics. mdpi.com

Conformational Analysis and Prediction of Stable Geometric Isomers

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds and determining their relative energies. For a flexible molecule like (Z)-4-methoxypent-3-en-2-one, which has rotatable bonds involving the acetyl and methoxy (B1213986) groups, this analysis is crucial for understanding its behavior.

Computational methods are used to scan the potential energy surface of the molecule. This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step. The resulting low-energy structures are then fully optimized to identify stable conformers (local minima) and the transition states that separate them. Studies on related molecules, such as methoxy-substituted benzenes and p-methoxyphenethylamine, have successfully used these techniques to identify the most stable conformations and the energy barriers to rotation. colostate.eduresearchgate.net

In the context of α,β-unsaturated ketones, DFT calculations have been used to rationalize why some reactions, like amine additions to methyl vinyl ketone, are selective. worktribe.com These calculations revealed that major conformational effects, largely governed by the steric properties of the carbonyl substituents, control the reaction pathway. worktribe.com For this compound, a key aspect of conformational analysis would be to investigate the orientation of the methoxy group relative to the C=C double bond and the orientation of the acetyl group. The planarity of the conjugated system and the steric interactions between the methyl groups and the methoxy group would be primary determinants of the most stable conformers.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, researchers can identify intermediate structures and, most importantly, the high-energy transition state (TS) that represents the kinetic barrier to the reaction.

For a molecule like this compound, which contains multiple reactive sites (the carbonyl group, the C=C double bond), computational modeling could explore various reaction pathways, such as nucleophilic addition or cycloaddition. For instance, DFT calculations have been used to investigate the bimolecular reactions of methyl vinyl ketone oxide, mapping out fifteen different mechanistic pathways and their associated activation energies (ΔG‡). researchgate.net Similarly, the mechanism of the Robinson annulation involving methyl vinyl ketone has been investigated using DFT to identify all eight elementary steps and the key transition states. researchgate.net

A critical aspect of this modeling is the accurate calculation of the transition state structure and its energy. This information allows for the prediction of reaction rates and the rationalization of observed product distributions. Studies on the cyclization of other methoxy-substituted enones have successfully used DFT to identify the key protonated reactive intermediates that lead to the final products. beilstein-journals.org

Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. The most commonly calculated properties are NMR chemical shifts and IR vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT functionals. For α,β-unsaturated carbonyl compounds, it is known that the protons on the β-carbon are deshielded and appear at lower fields in the ¹H NMR spectrum. libretexts.org Computational models can quantify this effect and predict the entire spectrum. For example, DFT calculations using the B3LYP method with the 6-31++G(d,p) basis set have been applied to predict the ¹³C-NMR spectra of aryl vinyl ketones, successfully identifying the characteristic carbonyl carbon peaks in the range of 189–196 ppm. nih.gov Such a calculation for this compound would predict the chemical shifts for all its unique protons and carbons, aiding in the definitive assignment of its experimental spectrum.

IR Vibrational Frequencies: The calculation of vibrational frequencies helps in assigning the absorption bands observed in an experimental IR spectrum. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. For aryl vinyl ketones, DFT calculations have been used to assign the C-H and C=C stretching vibrations observed in the experimental spectrum. nih.gov For this compound, this would allow for the precise assignment of key vibrational modes, such as the C=O stretch of the ketone and the C=C stretch of the enol ether system.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods excel at establishing quantitative relationships between a molecule's structure and its chemical reactivity. By calculating various electronic descriptors, one can predict and explain trends in reactivity across a series of related compounds.

Key descriptors derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO energy often correlates with a molecule's electrophilicity, while the HOMO energy relates to its nucleophilicity.

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites of attack for reagents.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis provide a way to assign partial charges to each atom, quantifying the polarization of bonds and identifying reactive centers.

A clear example of this approach is the study of the reactivity of cyclic enones. rsc.org Researchers used DFT calculations (at the SMD(DMSO)/M06-2X/6-31+G(d,p) level) to rationalize experimentally observed reactivity trends. By calculating electrophilicity descriptors (E) for the enones, they could explain their behavior as Michael acceptors. rsc.org In another study, NBO analysis was used to quantify the effects of electron density delocalization on the stability of substituted indanones. mdpi.com For this compound, such studies would involve calculating these descriptors to predict its reactivity in, for example, Michael additions or reactions with electrophiles, providing a deep, quantitative understanding of its chemical behavior.

Future Perspectives and Emerging Research Directions for Z 4 Methoxypent 3 En 2 One

Development of Asymmetric Synthetic Strategies for Enantiomerically Enriched (Z)-4-Methoxypent-3-en-2-one

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. For this compound, which is achiral, the introduction of chirality through asymmetric transformations is a key future objective. Future research will likely focus on the stereoselective reduction of the ketone or functionalization of the carbon-carbon double bond to create one or more stereocenters.

Emerging strategies could involve the use of chiral catalysts to control the stereochemical outcome of reactions. Organocatalysis, employing small chiral organic molecules like cinchona alkaloids or proline derivatives, represents a powerful approach for the enantioselective conjugate addition of various nucleophiles to the enone system. mdpi.comnih.govnih.gov Similarly, transition-metal catalysis, using chiral ligands complexed to metals such as palladium, rhodium, or copper, could enable highly enantioselective hydrogenation or addition reactions. organic-chemistry.org The development of methods that yield enantiomerically enriched products from this simple precursor is a significant and attainable goal for synthetic chemists.

Exploration of Novel Catalytic Transformations (e.g., transition metal catalysis, organocatalysis)

The unique electronic and steric properties of this compound, conferred by its β-methoxy group and Z-geometry, make it a fascinating substrate for novel catalytic transformations. Beyond asymmetric synthesis, research into new reactivity patterns using both transition metals and organocatalysts is a burgeoning field.

Transition-metal catalysis offers a vast toolkit for functionalizing enones. Palladium-catalyzed reactions, for instance, could be explored for cross-coupling or addition reactions. organic-chemistry.org Copper catalysis, which has shown efficacy in reactions of β-alkoxy enones with diazo compounds to form dihydrofurans, presents another promising avenue. nih.gov Rhodium catalysts could be investigated for asymmetric isomerization or cycloaddition reactions, transforming the simple enone into complex cyclic structures. beilstein-journals.org

Organocatalysis provides a metal-free alternative for activating the enone system. Chiral amines can form iminium ions to facilitate enantioselective cycloadditions, while other organocatalysts can promote conjugate additions or peroxidations, leading to a diverse range of functionalized products. nih.govnih.gov The systematic exploration of these catalytic systems will undoubtedly uncover new synthetic pathways and expand the utility of this compound as a versatile building block.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Type of Transformation | Potential Product Class | Key Advantage |

|---|---|---|---|

| Palladium(II) with Chiral Ligand | Asymmetric Conjugate Addition | Chiral β-substituted ketones | High enantioselectivity for C-C bond formation. organic-chemistry.org |

| Copper(II) acetoacetonate | [4+1] Cycloaddition with Diazo Compounds | Substituted 2,3-dihydrofurans | Direct synthesis of five-membered heterocycles. nih.gov |

| Chiral Phosphoric Acid | Asymmetric Diels-Alder Reaction | Chiral cyclic ethers/ketones | Metal-free synthesis of complex carbocycles. |

| Cinchona Alkaloid Derivative | Asymmetric Peroxidation | Chiral β-peroxy ketones | Access to valuable chiral peroxides from simple precursors. nih.gov |

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govfrontiersin.org For the synthesis and subsequent transformation of this compound, flow chemistry presents a compelling future research direction.

The synthesis of functionalized ketones often involves highly reactive intermediates, such as organolithium reagents, or exothermic reactions that are difficult to control on a large scale in batch reactors. researchgate.netthieme-connect.com Flow chemistry systems, with their small reactor volumes and superior heat and mass transfer, allow for the safe handling of such reagents and precise temperature control, minimizing byproduct formation and improving yield. beilstein-journals.org Future work could focus on developing a continuous, multi-step synthesis of this compound and its derivatives. This approach would enable on-demand production, reduce waste, and facilitate a more streamlined and scalable manufacturing process, making this compound more accessible for industrial applications. frontiersin.org

Bio-inspired Chemical Transformations and Biocatalysis Applications

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that aligns with the principles of green chemistry. Enzymes operate under mild conditions, often in aqueous environments, and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov The enone functionality of this compound makes it an ideal candidate for enzymatic transformations.

A particularly promising area of research is the use of ene-reductases (ERs), such as those from the Old Yellow Enzyme (OYE) family. These enzymes are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. acsgcipr.orgnih.gov Applying an ene-reductase to this compound could lead to the highly enantioselective synthesis of the corresponding saturated chiral ketone. Furthermore, ketoreductases (KREDs) could be employed for the stereoselective reduction of the carbonyl group to a hydroxyl group, potentially providing access to valuable chiral allylic alcohols. researchgate.net The combination of chemo- and biocatalysis, or the development of novel enzymatic cascades, could provide efficient and sustainable routes to complex, high-value molecules derived from this simple precursor. mdpi.com

Table 2: Potential Biocatalytic Applications

| Enzyme Class | Transformation | Potential Product | Key Advantage |

|---|---|---|---|

| Ene-Reductase (ER) | Asymmetric reduction of C=C bond | Enantiopure 4-methoxypentan-2-one (B81126) | Creates a chiral center with high enantioselectivity. acsgcipr.orgacs.org |

| Ketoreductase (KRED) | Asymmetric reduction of C=O bond | Chiral (Z)-4-methoxypent-3-en-2-ol | Access to valuable chiral allylic alcohols. researchgate.net |

| Hydrolase (e.g., Lipase) | Kinetic resolution of a racemic derivative | Enantiomerically enriched esters/alcohols | Separation of enantiomers from a racemic mixture. |

| Lyase | Addition across the C=C bond | Functionalized 4-methoxypentan-2-one derivatives | Stereoselective formation of C-N, C-O, or C-C bonds. nih.gov |

Potential Applications in Advanced Materials Science and as Precursors for Specialty Chemicals

The inherent functionality of this compound—a polymerizable double bond, a reactive carbonyl group, and a modifiable methoxy (B1213986) group—positions it as a valuable precursor for both advanced materials and specialty chemicals. Its potential as a building block is vast and largely unexplored.

In materials science, the compound could serve as a functional monomer. The α,β-unsaturated system is susceptible to polymerization, and the ketone and methoxy groups could be used to tune the properties of the resulting polymer, such as polarity, cross-linking density, or thermal stability. These polymers could find applications in coatings, adhesives, or specialty resins.

As a precursor for specialty chemicals, its value lies in its ability to be transformed into more complex molecular architectures. The enone scaffold is a common feature in many biologically active molecules. Through the catalytic and biocatalytic transformations discussed previously, this compound could be a starting point for the synthesis of pharmaceuticals, agrochemicals, or fragrance components. beilstein-journals.org For example, it could be converted into chiral β-hydroxy ketones or chiral lactones, which are privileged structures in natural product synthesis. researchgate.net

Table 3: Potential Precursor Applications

| Application Area | Role of this compound | Potential Final Product/Material |

|---|---|---|

| Pharmaceutical Synthesis | Chiral Building Block | Heterocyclic compounds, chiral alcohols, β-amino ketones. nih.gov |

| Agrochemicals | Synthetic Intermediate | Novel pesticides or herbicides with specific stereochemistry. |

| Polymer Chemistry | Functional Monomer | Specialty polymers with tailored properties (e.g., for coatings). |

| Fragrance Industry | Precursor Molecule | Complex fragrance components derived from enone structures. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-4-methoxypent-3-en-2-one, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Focus on Claisen-Schmidt condensation or aldol addition, using methoxyacetone and appropriate aldehydes. Optimize temperature, solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., NaOH, LDA) to favor Z-isomer formation. Monitor stereoselectivity via NMR coupling constants (e.g., JH,H for olefinic protons) and compare with computational predictions .

- Data Interpretation : Use HPLC or GC-MS to quantify isomer ratios. Cross-reference with literature-reported Z/E energy barriers from DFT calculations .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably distinguish this compound from its E-isomer or structural analogs?

- Methodology :

- NMR : Analyze olefinic proton coupling constants (JH,H ~10–14 Hz for Z-isomer vs. ~15–18 Hz for E). Use NOESY to confirm spatial proximity of methoxy and carbonyl groups in the Z-configuration .

- IR : Compare carbonyl stretching frequencies (Δν ~20–30 cm⁻¹) influenced by conjugation with methoxy groups .

- MS : Identify fragmentation patterns (e.g., McLafferty rearrangement) specific to the Z-isomer .

Q. What strategies optimize the yield of this compound in catalytic asymmetric synthesis?

- Methodology : Screen chiral ligands (e.g., BINOL-derived phosphoric acids) and transition-metal catalysts (e.g., Ru or Rh complexes). Use DOE (Design of Experiments) to vary parameters like solvent, temperature, and catalyst loading. Quantify enantiomeric excess via chiral HPLC or polarimetry .

Advanced Research Questions

Q. How do conflicting spectroscopic or chromatographic data for this compound arise, and what analytical workflows resolve such discrepancies?

- Methodology :

- Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). Re-examine sample purity via elemental analysis or X-ray crystallography.

- Statistical Tools : Apply principal component analysis (PCA) to chromatographic retention data or multivariate regression to correlate spectral features with isomer ratios .

Q. What experimental and computational approaches validate the stereochemical stability of this compound under varying pH or temperature conditions?

- Methodology :

- Experimental : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use Arrhenius plots to predict degradation kinetics.

- Computational : Perform DFT calculations (e.g., Gaussian) to model Z→E isomerization barriers. Compare activation energies with experimental Eyring parameters .

Q. How can the biological activity of this compound be mechanistically linked to its stereochemistry in enzyme inhibition studies?

- Methodology :

- Enzyme Assays : Compare IC50 values of Z- and E-isomers against target enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to simulate binding poses and hydrogen-bonding interactions with active sites.

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .

Q. What role does this compound play in photochemical reactions, and how can its excited-state dynamics be characterized?

- Methodology :

- Spectroscopy : Use time-resolved fluorescence or transient absorption spectroscopy to measure triplet-state lifetimes.

- Computational : Run TD-DFT calculations to model UV-vis spectra and excited-state geometries. Compare with experimental λmax shifts under varying solvents .

Methodological Frameworks for Research Design

Q. How to design a statistically robust study investigating the solvent effects on this compound’s reactivity?

- Framework : Apply the PICO framework:

- P opulation: this compound in solution.

- I ntervention: Solvent polarity (e.g., water, DMSO, hexane).

- C omparison: Reactivity in aprotic vs. protic solvents.

- O utcome: Reaction rate constants (k) quantified via UV-vis kinetics.

Q. What ethical and reproducibility standards apply when publishing synthetic or analytical data for this compound?

- Guidelines :

- Reproducibility : Document all synthetic procedures, including batch-specific variations (e.g., lot numbers of reagents). Share raw spectral data as supplementary files.

- Ethics : Disclose conflicts of interest (e.g., funding from chemical suppliers). Adhere to IUPAC nomenclature and SI units .

Tables for Key Data Interpretation

| Parameter | Z-Isomer | E-Isomer | Reference |

|---|---|---|---|

| NMR JH,H (Hz) | 10–14 | 15–18 | |

| IR ν(C=O) (cm⁻¹) | 1680–1700 | 1705–1725 | |

| HPLC Retention Time (min) | 8.2 ± 0.3 | 7.6 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.